molecular formula C22H25NO5 B255931 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No. B255931
M. Wt: 383.4 g/mol
InChI Key: MSWQHIBHMQVTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione, also known as THA, is a synthetic compound with potential therapeutic properties. THA belongs to the family of acridine derivatives and has been extensively studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione exerts its neuroprotective effects by inhibiting the aggregation of amyloid beta and promoting the clearance of this protein from the brain. This compound also increases the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. This compound has also been shown to increase the production of acetylcholine, a neurotransmitter that is important for memory and learning.

Advantages and Limitations for Lab Experiments

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. This compound has also been extensively studied and its mechanism of action is well understood. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. This compound is also relatively unstable and can degrade over time.

Future Directions

There are several future directions for research on 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione. One area of research is the development of new synthetic methods for this compound that can improve its yield and purity. Another area of research is the development of new formulations of this compound that can improve its solubility and stability. Finally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves several steps, including the condensation of 3,4,5-trimethoxybenzaldehyde and cyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

9-(3,4,5-trimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione has been extensively studied for its potential use in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective properties and to inhibit the aggregation of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C22H25NO5

Molecular Weight

383.4 g/mol

IUPAC Name

9-(3,4,5-trimethoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

InChI

InChI=1S/C22H25NO5/c1-26-17-10-12(11-18(27-2)22(17)28-3)19-20-13(6-4-8-15(20)24)23-14-7-5-9-16(25)21(14)19/h10-11,19,23H,4-9H2,1-3H3

InChI Key

MSWQHIBHMQVTTJ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4

Origin of Product

United States

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